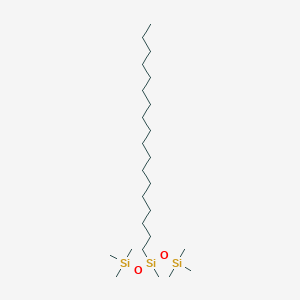

Stearyl trisiloxane

Description

Properties

IUPAC Name |

trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIHETNVSHUZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H58O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168238 | |

| Record name | Stearyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167160-55-6 | |

| Record name | Stearyl trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARYL TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Stearyl Trisiloxane

Fundamental Synthetic Routes to Trisiloxane Backbones

The creation of the core trisiloxane structure is a foundational step. This typically involves building the silicon-oxygen-silicon (Si-O-Si) linkages that characterize these compounds. wikipedia.org

Hydrosilylation Reactions in Organosiloxane Synthesis

Hydrosilylation is a pivotal reaction in organosilicon chemistry for forming silicon-carbon bonds. mdpi.comsciepub.com This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This reaction is a versatile method for producing a wide array of organosilicon compounds with diverse applications. sciepub.com The synthesis of functionalized polysilalkylene siloxane monomers, for instance, relies on the hydrosilylation of dienes. sciepub.com This method is preferred for synthesizing activated silicone compounds due to its high yields. sciepub.com

The general scheme for the hydrosilylation reaction can be represented as: R₃SiH + CH₂=CHR' → R₃SiCH₂CH₂R'

This reaction is often catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. mdpi.com

Catalytic Systems in Trisiloxane Synthesis (e.g., Platinum-based Catalysts)

Platinum-based catalysts are extensively used in the synthesis of trisiloxanes due to their high activity and efficiency in promoting hydrosilylation reactions. mdpi.comnih.gov Some of the most common and industrially significant platinum catalysts include:

Speier's catalyst (H₂PtCl₆): One of the earliest and most effective catalysts for hydrosilylation. mdpi.com

Karstedt's catalyst (Pt₂(dvtms)₃): A highly active catalyst formed by the reaction of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane with chloroplatinic acid. mdpi.comnih.gov It is favored for its high yields and the ability to conduct reactions in-situ. sciepub.com

Ashby's and Lamoreaux catalysts: Other commercially available platinum catalysts used in hydrosilylation processes. mdpi.com

These catalysts, while highly effective, are homogeneous, meaning they are in the same phase as the reactants. nih.gov This can present challenges in catalyst recovery from the final product. nih.gov To address this, research has focused on developing heterogeneous catalysts, such as single-atom platinum catalysts supported on materials like alumina (B75360) nanorods, which show comparable activity to their homogeneous counterparts. nih.govacs.org

Table 1: Comparison of Common Platinum-Based Hydrosilylation Catalysts

| Catalyst | Formula/Description | Key Features |

|---|---|---|

| Speier's Catalyst | H₂[PtCl₆] | High number of catalytic cycles, but can have low selectivity. mdpi.com |

| Karstedt's Catalyst | [Pt₂(dvtms)₃] | High activity at low concentrations, widely used commercially. mdpi.comsciepub.com |

| Ashby's Catalyst | A platinum complex | Commercially available catalyst for hydrosilylation. mdpi.com |

| Lamoreaux's Catalyst | A mixture of Pt(II) and Pt(IV) complexes | Effective in various hydrosilylation reactions. researchgate.net |

Alternative Polymerization and Condensation Pathways for Polyorganosiloxanes

Beyond hydrosilylation, other methods are employed to construct the siloxane backbone.

Ring-Opening Polymerization (ROP): This method involves the polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) or octamethylcyclotetrasiloxane (B44751) (D₄), to form linear polymers. mdpi.com ROP can be initiated by either cationic or anionic catalysts and allows for the synthesis of high molecular weight polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Hydrolytic Polycondensation: This process involves the hydrolysis of organochlorosilanes or organoalkoxysilanes to form silanols (Si-OH), which then condense to form siloxane bonds (Si-O-Si). researchgate.net This method can produce a mixture of linear and cyclic products. mdpi.com A variation of this is polycondensation in an "active medium" like anhydrous acetic acid, which acts as both a reagent and a solvent. researchgate.net

Condensation Polymerization: Linear or branched siloxane oligomers with two or more hydroxyl or other hydrolyzable groups can be polymerized into high molecular weight polymers through a polycondensation reaction in the presence of a suitable catalyst. google.com Ionic phosphazene bases have been shown to be effective catalysts for the condensation of silanol (B1196071) groups. google.com

Strategies for Functionalization and Structural Modification of Stearyl Trisiloxane

Once the trisiloxane backbone is formed, it can be further modified to introduce specific functionalities, tailoring its properties for desired applications.

Polyether Chain Integration and Modification

A common modification involves the integration of polyether chains onto the siloxane backbone, creating polyether-modified siloxanes. byk.comxjysilicone.com This is typically achieved through a hydrosilylation reaction, grafting an olefinically modified polyalkylene oxide onto a hydride-functional siloxane. google.com These copolymers combine the properties of both silicones and polyethers. xjysilicone.com

The structure of these copolymers can be finely tuned:

The siloxane segment provides lipophilic (oil-loving) properties. xjysilicone.com

The polyether segment, composed of polyethylene (B3416737) oxide (PEO) and/or polypropylene (B1209903) oxide (PPO) chains, imparts hydrophilic (water-loving) characteristics. xjysilicone.com

Incorporation of Diverse Functional Groups (e.g., Carbohydrate, Zwitterionic, Alkyl Chains)

A wide variety of functional groups can be incorporated into the structure of trisiloxanes to impart specific chemical reactivity and physical properties.

Alkyl Chains: The introduction of long alkyl chains, such as a stearyl group (C18), is a key feature of stearyl trisiloxane. This is often accomplished by reacting a hydride-functional trisiloxane with an alkene (e.g., 1-octadecene) via hydrosilylation. mdpi.com The presence of the long alkyl chain significantly influences the compound's lubricating and hydrophobic properties.

Amino Groups: Aminoalkyl-functional silicones can be synthesized and offer a range of functionalities due to their chemical reactivity and ability to form hydrogen bonds. gelest.com These can be introduced as terminal groups or as pendant groups along the siloxane chain. gelest.com

Carbohydrate Moieties: Sugar-based functional groups can be attached to the siloxane backbone. For example, trehalose-based diallyl compounds can be reacted with SiH-containing siloxanes via hydrosilylation to create sugar-modified silicones. tum.de

Zwitterionic Groups: While less common, the synthesis of zwitterionic trisiloxane surfactants has been explored, offering unique surface-active properties. researchgate.net

Other Functional Groups: A patent describes a process to incorporate functional groups like -NH and -OH by first converting the Si-O-Si linkage to a Si-SO₄ group, which then acts as an intermediate for further functionalization. google.com

Table 2: Examples of Functional Groups Incorporated into Siloxanes

| Functional Group | Method of Incorporation | Resulting Properties/Applications |

|---|---|---|

| Long Alkyl Chains (e.g., Stearyl) | Hydrosilylation of an alkene with a hydride-functional siloxane. mdpi.com | Enhanced hydrophobicity, lubrication. saapedia.org |

| Polyether Chains | Hydrosilylation of an allyl-terminated polyether with a hydride-functional siloxane. google.com | Surfactant properties, adjustable hydrophilic-lipophilic balance. xjysilicone.com |

| Amino Groups | Use of aminoalkylsilanes in the synthesis. gelest.com | Increased reactivity, potential for further modification, use in coatings and lubricants. gelest.com |

| Carbohydrate Moieties | Hydrosilylation of an allyl-functionalized carbohydrate. tum.de | Biocompatibility, specific interactions. |

Control over Molecular Architecture (e.g., Linear, Branched, Cyclic Variations)

The molecular architecture of siloxane compounds, including stearyl trisiloxane, can be precisely controlled through the selection of synthetic routes and starting materials. This control allows for the production of linear, branched, and cyclic variations, each with distinct properties.

Linear Architectures: The archetypal stearyl trisiloxane, also known as octadecylheptamethyltrisiloxane or bis(trimethylsiloxy)octadecylmethylsilane, possesses a linear structure. nih.govsaapedia.org This architecture is typically synthesized via a hydrosilylation reaction. The process involves the addition of a hydrosiloxane, such as heptamethyltrisiloxane (which contains a reactive Si-H bond), across the double bond of an alpha-olefin, in this case, 1-octadecene (B91540). nih.govgoogle.com The reaction is catalyzed by a platinum complex, which ensures the formation of a specific, linear alkyl-substituted siloxane. biosynth.comwikipedia.org The fundamental structure consists of a linear trisiloxane backbone with methyl groups and a single long-chain stearyl group attached to the central silicon atom. nih.govuni.lu

Branched Architectures: Introducing branching into the siloxane structure can be achieved by modifying the reactants. Using polysiloxanes with multiple Si-H groups as the backbone or employing silane (B1218182) coupling agents with more than two reactive sites can create branched or cross-linked networks. Patents describe trisiloxane compounds where the substituents (R groups) on the silicon atoms can be branched hydrocarbon radicals, leading to more complex, non-linear structures. google.com For instance, the polymerization of epoxy-functional organosiloxanes can form a polyether siloxane copolymer network, resulting in a highly branched or gel-like structure. google.com The use of precursors like tris(trimethylsilyloxy)silane can also serve as a branching point in the synthesis of more complex silicone structures. fishersci.ca

Cyclic Variations: While stearyl trisiloxane itself is inherently linear, the broader family of siloxanes includes important cyclic variations known as cyclomethicones. nih.gov These are not direct isomers of stearyl trisiloxane but represent a different architectural class of siloxanes. The synthesis of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (B1670010) (D5), typically starts with the hydrolysis of dimethyldichlorosilane. wikipedia.orgnih.gov This hydrolysis produces a mixture of linear and cyclic dimethylsiloxanes. Through a subsequent equilibration process, often catalyzed by a strong base like potassium hydroxide (B78521) (KOH), this mixture can be converted into the desired volatile cyclic siloxanes. wikipedia.org The distribution of ring sizes (e.g., D4 vs. D5) can be influenced by controlling reaction conditions like temperature and catalyst concentration. These cyclic structures can then be functionalized, although the direct attachment of a stearyl group to form a cyclic equivalent of stearyl trisiloxane is less common than the linear variant.

Mechanistic Investigations of Synthetic Pathways and Reaction Kinetics

The primary synthetic route to stearyl trisiloxane is the hydrosilylation of 1-octadecene with a Si-H functional trisiloxane, a reaction whose mechanism and kinetics have been extensively studied.

Mechanistic Investigations of Synthetic Pathways: Hydrosilylation is almost exclusively catalyzed by platinum-based complexes, with Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most prominent. biosynth.comwikipedia.orgnih.govchemicalbook.com Karstedt's catalyst is particularly noted for its high activity at low temperatures. chemicalbook.com

The most widely accepted mechanism for this catalytic process is a variant of the Chalk-Harrod mechanism. The catalytic cycle for a Pt(0) catalyst like Karstedt's catalyst is generally understood to proceed through the following steps:

Oxidative Addition: The Si-H bond of the hydrosiloxane reactant oxidatively adds to the low-valent platinum(0) center, forming a platinum(II) intermediate with Pt-H and Pt-Si bonds.

Olefin Coordination: The alkene, 1-octadecene, coordinates to the platinum(II) complex.

Insertion: The coordinated alkene inserts into the platinum-hydrogen bond (hydrometallation). This step is typically regioselective, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the alkene. This results in the desired linear stearyl group.

Reductive Elimination: The final alkyl-substituted siloxane product, stearyl trisiloxane, is eliminated from the platinum center, which regenerates the active Pt(0) catalyst, allowing it to re-enter the catalytic cycle.

The structure of Karstedt's catalyst has been confirmed by X-ray crystallography to be a Pt(0) center coordinated by the alkene ligands from the divinyldisiloxane. wikipedia.org This structure is highly reactive and serves as an efficient precursor to the active catalytic species. wikipedia.org

Reaction Kinetics: The kinetics of the hydrosilylation reaction are influenced by several factors, including the choice of catalyst, temperature, and reactant concentrations.

Catalyst: Karstedt's catalyst is known to promote rapid curing and reaction at ambient or slightly elevated temperatures, indicating high catalytic activity. chemicalbook.com The reaction is atom-efficient and has a broad scope. biosynth.com

Temperature: While thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate. chemicalbook.com The reaction can often be performed under mild conditions, sometimes at room temperature, although gentle heating (e.g., 50-100 °C) can increase the reaction rate. restek.com

Concentration: The reaction rate is dependent on the concentration of the catalyst and the reactants. The catalyst is typically used in very low concentrations (parts per million).

Inhibitors: The presence of certain compounds can inhibit or poison the catalyst, slowing or stopping the reaction. The specific nature of the siloxane and alkene can also affect the reaction rate.

Systematic studies on the phase behavior of trisiloxane surfactants show that their molecular architecture dictates their aggregation and wetting properties, which are critical for their application. researchgate.netresearchgate.net The kinetics of synthesis are therefore crucial in achieving the desired molecular structure for a specific performance outcome.

Data on Synthetic Methodologies

| Parameter | Hydrosilylation for Linear Architecture | Base-Catalyzed Equilibration for Cyclic Architecture |

| Product Type | Linear Alkylsiloxanes (e.g., Stearyl Trisiloxane) | Cyclic Siloxanes (e.g., D4, D5) |

| Key Reactants | Si-H Siloxane, Alkene (1-octadecene) | Dichlorosilanes (hydrolyzed) |

| Typical Catalyst | Platinum Complexes (Karstedt's, Speier's) biosynth.comnih.gov | Strong Bases (e.g., KOH) wikipedia.org |

| Primary Control | Stoichiometry of reactants | Reaction temperature, catalyst concentration |

| Mechanism | Catalytic Cycle (e.g., Chalk-Harrod) | Ring-chain equilibration |

Advanced Analytical Characterization Methodologies for Stearyl Trisiloxane Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of stearyl trisiloxane. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including silicone-based molecules like stearyl trisiloxane. savemyexams.com By analyzing the magnetic properties of atomic nuclei such as ¹H (proton), ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and structure of the molecule. savemyexams.comsigmaaldrich.com

¹H NMR provides information on the hydrogen atoms in the molecule. For stearyl trisiloxane, the spectrum would show characteristic signals for the protons on the long stearyl (octadecyl) chain and the methyl groups attached to the silicon atoms. Protons on carbons adjacent to the silicon atom will have distinct chemical shifts compared to those further down the alkyl chain. The terminal methyl group of the stearyl chain and the methyl groups on the trimethylsilyl (B98337) and methylsilyl moieties will each produce unique signals. chemistrysteps.com

¹³C NMR is used to identify all non-equivalent carbon atoms within the molecule. savemyexams.com The spectrum for stearyl trisiloxane would feature distinct peaks for the carbonyl carbon (if applicable in derivatives), sp² carbons in unsaturated analogues, and the various sp³ carbons along the stearyl chain and the methyl groups attached to silicon. savemyexams.comresearchgate.net The chemical shift of each carbon is influenced by its local electronic environment, allowing for precise structural mapping. researchgate.net

²⁹Si NMR is particularly valuable for analyzing organosilicon compounds. It provides direct information about the silicon-oxygen backbone of the trisiloxane. researchgate.net The chemical shifts in a ²⁹Si NMR spectrum are highly sensitive to the substituents on the silicon atom, allowing for the clear distinction between the different silicon environments in the stearyl trisiloxane molecule, such as the central silicon atom of the trisiloxane chain (D unit) and the terminal trimethylsilyl groups (M units). researchgate.netrsc.org

Expected NMR Chemical Shifts for Stearyl Trisiloxane

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-CH₃ (central Si) | ~0.1 |

| Si-(CH₃)₃ (terminal Si) | ~0.1 | |

| Si-CH₂-R | ~0.5 | |

| -(CH₂)n- | ~1.2-1.4 | |

| -CH₂-CH₃ (terminal) | ~1.2-1.4 | |

| -CH₃ (terminal) | ~0.8-0.9 | |

| ¹³C | Si-CH₃ | ~0-2 |

| Si-CH₂-R | ~15-20 | |

| -(CH₂)n- | ~22-34 | |

| -CH₃ (terminal) | ~14 | |

| ²⁹Si | M unit: (CH₃)₃SiO- | ~5 to 10 |

| D unit: -O-Si(R)(CH₃)-O- | ~-20 to -22 |

Note: The values presented are approximate and based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other experimental conditions. savemyexams.comsigmaaldrich.comchemistrysteps.comresearchgate.netpaulussegroup.com

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com This results in a unique spectrum that acts as a molecular "fingerprint," identifying the functional groups present. For stearyl trisiloxane, FT-IR is used to confirm the presence of the key structural components: the siloxane backbone and the long alkyl chain. nih.gov

The FT-IR spectrum of stearyl trisiloxane is characterized by several strong absorption bands. The Si-O-Si asymmetric stretching vibration is one of the most prominent features, typically appearing as a strong, broad band in the 1000-1100 cm⁻¹ region. nih.govgelest.com The presence of the stearyl group is confirmed by C-H stretching vibrations of its CH₂ and CH₃ groups, which appear in the 2800-3000 cm⁻¹ range. nih.gov Additionally, characteristic peaks for Si-CH₃ groups, such as the symmetric deformation (umbrella mode) around 1260 cm⁻¹, are expected. nih.govgelest.com

Key FT-IR Absorption Bands for Stearyl Trisiloxane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2960 | Asymmetric C-H Stretch | -CH₃ (Alkyl & Si-CH₃) |

| 2920-2930 | Asymmetric C-H Stretch | -CH₂- (Alkyl) |

| 2850-2860 | Symmetric C-H Stretch | -CH₂- (Alkyl) |

| ~1465 | CH₂ Scissoring Deformation | -CH₂- (Alkyl) |

| ~1375 | CH₃ Symmetric Deformation | -CH₃ (Alkyl) |

| ~1260 | CH₃ Symmetric Deformation | Si-CH₃ |

| 1000-1100 | Asymmetric Si-O-Si Stretch | Siloxane Backbone |

| ~800-845 | Si-C Stretch / CH₃ Rock | Si-CH₃ |

Note: These peak positions are based on characteristic vibrational modes for long-chain alkyl siloxanes and may vary slightly in the final compound. mdpi.comnih.govgelest.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly powerful tool for the identification, quantification, and structural analysis of compounds in a mixture. jocpr.comimpactanalytical.com LC-MS is particularly well-suited for analyzing non-ionic surfactants like stearyl trisiloxane. jocpr.comresearchgate.net

In a typical LC-MS analysis of stearyl trisiloxane, a reversed-phase HPLC column separates the compound from impurities. jocpr.com The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is effective for ionizing polar and large molecules without significant fragmentation. jocpr.comchromatographyonline.com Non-ionic surfactants are often detected as adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). shu.ac.uk

The resulting mass spectrum provides the molecular weight of the compound. Further analysis using tandem mass spectrometry (MS/MS) involves selecting the molecular ion and fragmenting it to produce a pattern of daughter ions. This fragmentation pattern gives valuable structural information. For stearyl trisiloxane, fragmentation would likely involve cleavage of the Si-O and Si-C bonds in the trisiloxane core and characteristic losses along the long alkyl chain. whitman.edulibretexts.orglibretexts.org The fragmentation of long-chain alkanes typically results in clusters of peaks separated by 14 mass units, corresponding to successive losses of CH₂ groups. libretexts.orgntu.edu.sg

Expected Mass Spectrometry Data for Stearyl Trisiloxane (C₂₅H₅₈O₂Si₃, MW: 474.98)

| Ion Type | Expected m/z | Analysis Stage | Information Provided |

| Molecular Ion Adduct | [M+NH₄]⁺ ≈ 492.4 | ESI-MS | Confirmation of molecular weight. |

| [M+Na]⁺ ≈ 497.4 | ESI-MS | Confirmation of molecular weight. | |

| Fragment Ion | Variable | MS/MS | Structural information from cleavage of Si-O, Si-C, and C-C bonds. |

| Fragment Series | Clusters separated by 14 u | MS/MS | Confirms the presence of the long alkyl (stearyl) chain. libretexts.orgntu.edu.sg |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For stearyl trisiloxane, chromatographic methods are essential for determining its molecular weight distribution and assessing its purity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers and oligomers. nih.gov The technique separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. lcms.cz Larger molecules elute from the chromatography column faster than smaller molecules. nih.gov

For the analysis of stearyl trisiloxane, the sample is dissolved in a suitable organic solvent, such as toluene, and injected into a GPC system equipped with columns packed with porous gel particles (e.g., ResiPore or MIXED gel columns). lcms.czwarwick.ac.uk As the sample passes through the columns, molecules of different sizes are separated. The system is calibrated using a series of well-characterized standards with known molecular weights, such as polystyrene. lcms.cz This calibration curve (a plot of log molecular weight vs. elution time) is then used to determine the molecular weight distribution of the stearyl trisiloxane sample. The analysis yields important values such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. For a pure, single compound like stearyl trisiloxane, the dispersity should be close to 1.0.

Typical GPC Analysis Parameters and Findings

| Parameter | Description | Typical Value/Observation |

| Columns | Packed with porous gel for size separation. | MIXED gel columns suitable for oligomer range. warwick.ac.uk |

| Mobile Phase | Solvent to carry the sample through the columns. | Toluene is often preferred for polysiloxanes. lcms.cz |

| Detector | To monitor the eluting sample. | Refractive Index (RI) detector is common. lcms.cz |

| Calibration | Using standards of known molecular weight. | Polystyrene standards are frequently used. lcms.cz |

| Result (Mn) | Number-Average Molecular Weight. | Should be close to the theoretical MW of 474.98 g/mol . |

| Result (Mw) | Weight-Average Molecular Weight. | Should be close to the theoretical MW of 474.98 g/mol . |

| Result (Đ) | Dispersity (Mw/Mn). | Expected to be very low (close to 1.0) for a pure sample. |

High-Performance Liquid Chromatography (HPLC) for Purity and Homologue Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used to separate, identify, and quantify each component in a mixture. chromatographyonline.com It is widely employed for the purity assessment of chemical compounds, including surfactants. impactanalytical.comchromatographyonline.com For stearyl trisiloxane, HPLC can effectively separate the main compound from any impurities, such as starting materials, by-products, or related siloxane homologues.

Typical HPLC Purity Analysis Parameters

| Parameter | Description | Typical Condition |

| Mode | Type of chromatography. | Reversed-Phase (RP-HPLC). nih.gov |

| Column | Stationary phase for separation. | C8 or C18 bonded silica (B1680970). jocpr.com |

| Mobile Phase | Solvent system for elution. | Gradient of Acetonitrile (B52724) and Water. jocpr.com |

| Detector | Method for detecting separated components. | ELSD, CAD, or Mass Spectrometry (MS). thermofisher.comthermofisher.com |

| Analysis Goal | Purpose of the measurement. | Quantify the main peak area relative to total peak area to determine purity. chromatographyonline.com |

| Homologue Analysis | Separation of related compounds. | The method can resolve siloxanes with different alkyl or siloxane chain lengths. |

Morphological Characterization of Self-Assembled Structures (e.g., Confocal Microscopy, Transmission Electron Microscopy (TEM))

The direct visualization of supramolecular structures is crucial for understanding the self-assembly behavior of amphiphilic molecules like stearyl trisiloxane. Confocal Microscopy and Transmission Electron Microscopy (TEM) are powerful techniques for this purpose, each offering unique advantages.

Confocal Microscopy is an optical imaging technique that provides high-resolution, three-dimensional reconstructions of a sample. By using a spatial pinhole to eliminate out-of-focus light, it can create sharp, unblurred images of thick specimens at various depths. lumicks.com In the context of stearyl trisiloxane systems, if the aggregates were fluorescently labeled, confocal microscopy could be used to visualize their structure and distribution within a formulation in real-time. googleapis.comactasdermo.org This method is particularly useful for observing larger-scale structures and their spatial relationships within a liquid or gel matrix. googleapis.comresearchgate.net

Transmission Electron Microscopy (TEM) offers significantly higher resolution than light microscopy, capable of imaging structures at the nanometer scale. thermofisher.comyoutube.com This technique works by transmitting a beam of electrons through an ultra-thin specimen; the interaction of the electrons with the material forms the image. thermofisher.com For stearyl trisiloxane systems, TEM would be the primary method to determine the precise morphology of individual self-assembled structures, such as vesicles, micelles, or lamellar sheets. core.ac.ukgoogle.com The analysis can reveal detailed information about the shape, size distribution, and lamellarity of the aggregates. For instance, studies on the self-assembly of other siloxane and fatty acid-based molecules have successfully used TEM to characterize the formation of various nanostructures. dntb.gov.uaresearchgate.netresearchgate.net

Table 1: Illustrative Morphological Findings for a Self-Assembled Silane (B1218182) System via TEM

This table presents hypothetical data to illustrate the type of morphological information that can be obtained using Transmission Electron Microscopy for a self-assembled system.

| Sample Condition | Observed Morphology | Average Diameter (nm) | Structural Details |

| Low Concentration in Aqueous Solution | Spherical Micelles | 15 - 30 nm | Uniform, discrete spheres |

| Medium Concentration in Aqueous Solution | Vesicular Structures | 100 - 250 nm | Hollow core with a distinct bilayer |

| High Concentration / Shear | Lamellar Sheets | > 500 nm (length) | Extended, layered structures |

Light Scattering Techniques (e.g., Dynamic Light Scattering (DLS))

Light scattering techniques are non-invasive methods used to determine the size and size distribution of particles in a suspension.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a principal technique for analyzing sub-micron particles. horiba.com It measures the time-dependent fluctuations in the intensity of scattered light that arise from the random, Brownian motion of particles in a liquid. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org By analyzing these fluctuations, the translational diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. horiba.com

Table 2: Example of Dynamic Light Scattering (DLS) Analysis of Hypothetical Stearyl Trisiloxane Aggregates

This interactive table shows representative DLS data for hypothetical stearyl trisiloxane systems under varying formulation conditions, demonstrating how the technique can be used to assess the impact of compositional changes on aggregate size and uniformity.

Interfacial and Surface Phenomena of Stearyl Trisiloxane

Adsorption Behavior at Heterogeneous Interfaces

The way surfactant molecules arrange themselves at interfaces is fundamental to their function. The adsorption of stearyl trisiloxane at boundaries like the air-solution interface dictates its surface activity.

The adsorption of trisiloxane surfactants at the air-water interface is a critical step in reducing surface tension. mdpi.com The process is influenced by the polarity and structural parameters of the surfactant molecule. mdpi.com Due to the flexible nature of the siloxane backbone, these surfactants can adopt a specific orientation at the interface. mdpi.com

Studies on trisiloxane surfactants indicate that they tend to lie flat at the air/water interface. researchgate.net This orientation leads to a more densely packed adsorption layer compared to many conventional hydrocarbon-based surfactants. mdpi.com The high flexibility of the trisiloxane molecules contributes to this dense packing. mdpi.com This efficient packing at the interface is what allows for the profound reduction of water's surface tension. mdpi.com The maximum surface excess concentration (Γmax), which is a measure of how many surfactant molecules are adsorbed per unit area of the surface, is influenced by factors such as the size of the polar part of the surfactant and the temperature. mdpi.com

Interfacial Adsorption at Liquid-Solid and Liquid-Liquid Boundaries

Stearyl trisiloxane, a compound featuring a long, 18-carbon stearyl chain and a trisiloxane head, exhibits distinct adsorption behaviors at both liquid-solid and liquid-liquid interfaces. Its amphiphilic nature, with the bulky hydrophobic stearyl and trisiloxane groups and a more polarizable siloxane linkage, dictates its orientation and function at these boundaries.

At the liquid-solid interface , stearyl trisiloxane is primarily utilized for surface modification, particularly of pigments and fillers in cosmetic and coating applications. gelest.comcosmeticsandtoiletries.com The molecule, often in the form of stearyl triethoxysilane, adsorbs onto solid surfaces where the ethoxy groups can hydrolyze to silanols. ontosight.ai These silanol (B1196071) groups can then form strong, stable siloxane bonds with hydroxyl groups on the surface of inorganic materials like mica, talc, or titanium dioxide, or condense with each other to form a cross-linked network. ontosight.aiacs.org This process results in a robustly anchored monolayer.

The long stearyl chains orient away from the solid surface, creating a new, hydrophobic, and lubricious interface. gelest.comgelest.com This modification significantly alters the surface properties of the solid particles, imparting water repellency and improving their adhesion to non-polar media. cosmeticsandtoiletries.comgelest.com Studies on the closely related octadecylsiloxane on substrates like mica and silicon show that the formation and structural order of the adsorbed monolayer are influenced by factors such as the concentration of hydroxyl groups on the surface and the presence of water, which facilitates hydrolysis. acs.org The primary function of this adsorption is to improve the wetting and dispersion of solid particles within a liquid medium, typically an oil or silicone fluid. gelest.comcosmeticsandtoiletries.com

At liquid-liquid interfaces , such as an oil-water boundary, stearyl trisiloxane functions as a surface-active agent. The adsorption of surfactant molecules at a liquid-liquid interface is a spontaneous process driven by the reduction of the system's free energy. uomustansiriyah.edu.iq The hydrophobic stearyl and trisiloxane components of the molecule preferentially reside in the non-polar (oil) phase, while any polar functionalities orient towards the aqueous phase. This adsorption lowers the interfacial tension between the two immiscible liquids. uomustansiriyah.edu.iqsanyo-chemical-solutions.com While specific data for stearyl trisiloxane is limited, the behavior of other trisiloxane surfactants shows that they effectively reduce interfacial tension. researchgate.net The dissolution of the surfactant in the oil phase is a critical factor that can influence the dynamics of spreading and retraction at the interface. researchgate.net The efficiency of adsorption and the resulting interfacial properties are governed by the balance of affinity of the molecule for each liquid phase; if it is too soluble in one phase, its concentration and effectiveness at the interface will be diminished. uomustansiriyah.edu.iq

Mechanisms of Foaming, Emulsification, and Dispersion by Stearyl Trisiloxane Systems

The surface-active properties of stearyl trisiloxane enable it to function effectively in the formation and stabilization of foams, emulsions, and dispersions. The underlying mechanism in all three systems is its ability to adsorb at interfaces and lower the interfacial energy. google.commdpi.com

Dispersion: Stearyl trisiloxane is particularly noted for its ability to improve the dispersion of solid particles, such as pigments, in a liquid medium. gelest.comcosmeticsandtoiletries.com As described in the adsorption section, when stearyl trisiloxane is used to treat the surface of pigments, it creates a hydrophobic, organophilic layer. gelest.com This surface modification prevents the aggregation of pigment particles and facilitates their wetting by and distribution throughout non-polar vehicles like oils or silicones. gelest.comgelest.com The improved compatibility between the solid particles and the liquid phase leads to a stable, homogeneous dispersion with reduced viscosity and an improved feel in cosmetic applications. gelest.comgelest.com

Emulsification: Emulsification is the process of mixing two immiscible liquids, like oil and water, to form a stable mixture called an emulsion. sanyo-chemical-solutions.com Stearyl trisiloxane acts as an emulsifier by adsorbing at the oil-water interface, where it forms a protective film around the droplets of the dispersed phase. mdpi.comwiley-vch.de This interfacial film serves two primary purposes:

Reduction of Interfacial Tension: By lowering the energy required to create new droplet surfaces, the emulsifier facilitates the breaking down of the dispersed phase into smaller droplets during homogenization. sanyo-chemical-solutions.comwiley-vch.de

Formation of a Stabilizing Barrier: The film acts as a physical barrier that prevents the droplets from coalescing. wiley-vch.de The bulky stearyl and trisiloxane groups provide steric hindrance, a repulsive force that keeps the droplets separated. sanyo-chemical-solutions.com

Given its significant hydrophobic character from the C18 stearyl chain, stearyl trisiloxane is particularly effective in stabilizing water-in-oil (W/O) or water-in-silicone (W/S) emulsions, which is consistent with its use in corresponding foundation formulations. cosmeticsandtoiletries.comgelest.com

Foaming: Foaming involves the dispersion of a gas in a liquid. The ability of a surfactant to create stable foam (foamability) is linked to its capacity to lower the surface tension of the liquid and form a resilient film at the gas-liquid interface. mdpi.com Trisiloxane surfactants are known to be potent surface tension depressants. kccsilicone.com When a foam bubble is formed, stearyl trisiloxane molecules adsorb at the air-liquid interface. The hydrophobic tails (stearyl and trisiloxane groups) orient towards the air, while more polar parts of the molecule orient towards the liquid. This creates an elastic film that entraps the gas. The stability of the foam depends on the strength and elasticity of this film, which resists rupture and prevents the coalescence of bubbles. researchgate.net While some trisiloxanes are used as foam builders, others can act as antifoams, where their primary function is to destabilize and rupture the foam lamellae. researchgate.netscielo.org.mx The specific behavior of stearyl trisiloxane as a foamer or defoamer would depend on the specific formulation and conditions.

Influence of Chemical Environment on Interfacial Activity (e.g., pH, Temperature, Ionic Strength)

The interfacial activity of stearyl trisiloxane is sensitive to the chemical environment, including factors like pH, temperature, and ionic strength. These parameters can alter the molecule's structure, solubility, and interactions at interfaces, thereby affecting its performance.

Influence of pH: The stability of the trisiloxane linkage is highly dependent on pH. Trisiloxane compounds are generally prone to hydrolysis under both acidic and alkaline conditions, being most stable in a narrow pH range around neutral (pH 6 to 7.5). google.comcosmeticsandtoiletries.com Outside this range, the Si-O-Si (siloxane) bond can be cleaved, leading to the degradation of the surfactant molecule. cosmeticsandtoiletries.comusu.edu This degradation results in a loss of surface activity. For instance, studies on a PEG-8 trisiloxane showed that the solution became hazy and the surface tension increased after a few days at pH 4 or pH 10, indicating hydrolysis and instability. cosmeticsandtoiletries.com Therefore, stearyl trisiloxane is expected to show optimal and stable performance in formulations buffered near neutral pH. Extreme pH values would likely compromise its effectiveness as an emulsifier, dispersant, or foaming agent due to chemical decomposition. google.com

Influence of Temperature: Temperature variations can significantly impact the interfacial properties of surfactants. For related trisiloxane surfactants, an increase in temperature generally leads to a decrease in the surface tension of their aqueous solutions. nih.gov This is because higher thermal energy increases molecular motion and disrupts the cohesive forces of the solvent (e.g., hydrogen bonds in water), making it easier for surfactant molecules to populate the interface. uomustansiriyah.edu.iq Furthermore, temperature affects both adsorption and aggregation (micellization) processes. Thermodynamic analysis of a polyether trisiloxane showed that the tendency for molecules to adsorb at the water-air interface and to form micelles weakens as the temperature decreases. nih.govresearchgate.net The structure of the adsorbed layer can also change with temperature. nih.gov For stearyl trisiloxane, its melting point (around 32°C) is a key property, especially in cosmetic applications, as it allows the material to melt on the skin, enhancing cushion and feel. gelest.comgelest.com

Influence of Ionic Strength: The presence of electrolytes (salts) in an aqueous solution alters its ionic strength, which can influence the behavior of surfactants at interfaces and the stability of colloidal systems like emulsions. nih.govscielo.br For ionic surfactants, increasing ionic strength screens the electrostatic repulsion between charged head groups, allowing for denser packing at the interface and promoting micelle formation at lower concentrations. mdpi.com Although stearyl trisiloxane is a non-ionic compound, changes in ionic strength can still affect its performance through several mechanisms:

"Salting-out" effect: High salt concentrations can decrease the solubility of non-ionic surfactants in water, which can either enhance their tendency to adsorb at the interface or cause them to precipitate out of the solution.

Interactive Table: Environmental Factors Influencing Trisiloxane Surfactant Activity

This table summarizes the general effects of pH, temperature, and ionic strength on trisiloxane surfactants, which are applicable to stearyl trisiloxane.

| Environmental Factor | Effect on Trisiloxane Surfactant | Typical Outcome | Source(s) |

| pH | Affects the chemical stability of the Si-O-Si bond. | Optimal stability in a narrow range around neutral (pH 6-7.5). Hydrolytic degradation occurs in acidic (<6) or alkaline (>7.5) conditions, leading to loss of surface activity. | google.com, cosmeticsandtoiletries.com, usu.edu |

| Temperature | Influences surface tension, solubility, and adsorption thermodynamics. | Increasing temperature generally decreases surface tension and can alter the structure of the adsorbed interfacial layer. Adsorption tendency may weaken at lower temperatures. | nih.gov, researchgate.net, uomustansiriyah.edu.iq |

| Ionic Strength | Modifies surfactant solubility and interactions in the aqueous phase. | Can decrease the solubility of the surfactant in water ("salting-out"), potentially enhancing its adsorption at interfaces. Affects the stability of emulsions by modifying electrostatic interactions between droplets. | nih.gov, mdpi.com, scielo.br |

Supramolecular Assembly and Aggregation Behavior of Stearyl Trisiloxane

Formation and Characterization of Micelles and Vesicles

Like other amphiphilic molecules, stearyl trisiloxane monomers in an aqueous solution can spontaneously self-assemble into larger aggregates, such as micelles and vesicles, once a certain concentration is reached. mdpi.com This process is a strategy to minimize the unfavorable interactions between the hydrophobic stearyl tails and water molecules. The transition from individual monomers to aggregated structures like micelles and vesicles is a hallmark of surfactant behavior. researchgate.net

The onset of aggregation for surfactants is marked by the Critical Aggregation Concentration (CAC) or the Critical Micelle Concentration (CMC). Below this concentration, the surfactant exists primarily as monomers. Above the CMC, additional surfactant molecules predominantly form aggregates. firp-ula.org For trisiloxane surfactants, these values are typically determined by monitoring a physical property of the solution that changes abruptly at the point of aggregation, such as surface tension or electrical conductivity. mdpi.comresearchgate.net

Table 1: Factors Influencing Critical Micelle Concentration (CMC)

| Factor | Impact on CMC | Rationale |

|---|---|---|

| Hydrophobic Chain Length | Increasing length decreases CMC | Greater hydrophobic effect provides a stronger driving force for aggregation. |

| Hydrophilic Head Group | Larger or more charged heads increase CMC | Increased repulsion between head groups opposes aggregation. |

| Temperature | Variable | Affects both hydration of the hydrophilic group and hydrophobic interactions. nih.gov |

| Presence of Electrolytes | Decreases CMC for nonionic surfactants | Salts can reduce repulsion between head groups and "salt out" the hydrophobic tail, favoring aggregation. |

The self-assembly of stearyl trisiloxane into ordered structures is governed by a balance of intermolecular forces. The primary driving force for aggregation in aqueous solutions is the hydrophobic effect. researchgate.net The long C18 stearyl chain is highly incompatible with water, and its sequestration away from the aqueous environment significantly reduces the free energy of the system.

Other contributing forces include:

Van der Waals interactions: These attractive forces between the stearyl chains help to stabilize the core of the micelle or the bilayer of the vesicle.

Flexibility of the Trisiloxane Headgroup: The Si-O-Si bonds are more flexible and have a larger bond angle compared to C-C bonds, allowing the trisiloxane headgroups to arrange themselves efficiently at the aggregate-water interface. mdpi.com

The pathway often begins with the formation of small, spherical micelles. As concentration increases or conditions change, these initial structures can grow or rearrange into other morphologies, such as cylindrical micelles or vesicles. ucsb.edutau.ac.il This transition is thermodynamically controlled, aiming for the most stable arrangement based on the molecular geometry of the surfactant. researchgate.net

The specific morphology of the aggregates formed by stearyl trisiloxane depends on factors like concentration and the geometric packing of the molecules. The critical packing parameter, which relates the volume of the hydrophobic tail to the area of the headgroup and the tail length, is often used to predict the likely structure.

Micelles: These are typically spherical or cylindrical aggregates where the hydrophobic stearyl tails form a core, and the hydrophilic trisiloxane heads form a shell that interfaces with the surrounding water.

Vesicles: These are hollow, spherical structures composed of a bilayer membrane. The hydrophobic tails of both layers face inward to create a water-free region, while the hydrophilic heads face both the external solution and the aqueous core of the vesicle. Studies comparing surfactants with different alkyl chain lengths have shown that those with longer chains, such as a stearyl (C18) group, are more likely to form vesicles than those with shorter chains (e.g., lauryl, C12). researchgate.net Vesicles formed from stearyl-chain surfactants also tend to have higher entrapment efficiencies. researchgate.net

The characterization of these aggregated structures is performed using several advanced techniques:

Dynamic Light Scattering (DLS): This technique is used to determine the size distribution of aggregates like micelles and vesicles in solution. researchgate.netnih.gov

Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the morphology of the aggregates, allowing for the clear identification of spherical micelles or bilayer vesicles. researchgate.netacs.orgnih.gov

Confocal Microscopy: This method can also be used to observe the morphology of larger aggregates formed in solution. nih.gov

Self-Assembly Pathways and Driving Forces

Molecular Recognition and Host-Guest Interactions within Supramolecular Frameworks

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.org These interactions are held together by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgnumberanalytics.com The self-assembled aggregates of stearyl trisiloxane, particularly vesicles, can serve as supramolecular hosts.

The aqueous core of a vesicle or the hydrophobic core of a micelle creates a distinct microenvironment that can accommodate guest molecules.

Encapsulation of Hydrophobic Guests: The nonpolar interior of a stearyl trisiloxane micelle can serve as a host for hydrophobic guest molecules that have poor solubility in water.

Encapsulation within Vesicles: Vesicles can encapsulate hydrophilic guests in their aqueous core and lipophilic (hydrophobic) guests within their bilayer membrane. This ability makes them potential candidates for delivery systems. acs.org

The binding between the host assembly and the guest can be highly selective, a phenomenon known as molecular recognition. wikipedia.orgnih.gov This selectivity is determined by the size, shape, and chemical complementarity between the guest and the host's binding site. The study of these interactions is crucial for applications in sensing, catalysis, and targeted delivery. calvin.edunih.govsioc-journal.cn While specific host-guest studies involving stearyl trisiloxane are not detailed in the provided context, the fundamental ability of its self-assembled structures to encapsulate other molecules is a core principle of its supramolecular chemistry. nih.gov

Design and Fabrication of Stearyl Trisiloxane-Based Supramolecular Materials

The principles of self-assembly and molecular recognition can be harnessed to design and fabricate functional materials from stearyl trisiloxane and related compounds. nih.gov By controlling the aggregation behavior, it is possible to create materials with ordered nanostructures and tailored properties. chemrxiv.org

Examples of material fabrication based on the self-assembly of siloxanes include:

Superhydrophobic Surfaces: Trisiloxane-modified materials, such as melamine (B1676169) sponges, have been fabricated to be highly hydrophobic. researchgate.net This is achieved by creating a hierarchical structure that combines nanoscale roughness with the low surface energy of the siloxane. The long stearyl chain would further enhance this hydrophobicity.

Organogels: The self-assembly of amphiphiles can lead to the formation of three-dimensional networks that immobilize a solvent, creating a gel. The driving force for this gelation is often a combination of hydrophobic effects and hydrogen bonding. researchgate.net

Ordered Mesoporous Materials: Well-defined siloxane oligomers with covalently attached alkyl chains can self-assemble into ordered hybrid materials. nih.gov After the removal of the organic components (like the stearyl chain) through calcination, an ordered porous silica (B1680970) material remains, which can be used in catalysis and separation. nih.gov

Thin Films: The casting of neat silane (B1218182) reagents can lead to the formation of self-assembled monolayers (SAMs) on various substrates. mpg.de The properties of these films are dictated by the packing and ordering of the molecules, with long-chain silanes like those with stearyl groups capable of forming relatively ordered films. mpg.de

The design of these materials relies on a deep understanding of the self-assembly process, which is strongly governed by the molecular packing of the stearyl trisiloxane precursors. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Stearyl trisiloxane | 18674845 nih.gov |

| Adamantane | 7970 |

| β-cyclodextrin | 444041 |

| Oleic Acid | 445639 |

| Palmitic Acid | 985 |

| Stearic Acid | 5281 |

| Cholesterol | 5997 |

| Glycine | 750 |

| Phenylalanine | 6140 |

Theoretical and Computational Chemistry Studies of Stearyl Trisiloxane

Quantum Chemical Approaches

Quantum chemical methods, rooted in the principles of quantum mechanics, are used to calculate the electronic structure and energy of molecules. openaccessjournals.compsu.edu These calculations provide fundamental information about molecular geometry, bond properties, and reactivity.

Electronic structure calculations for stearyl trisiloxane focus on understanding the distribution of electrons within the molecule and the nature of its chemical bonds. The molecule consists of a flexible, non-polar stearyl (C18) chain attached to a polar trisiloxane headgroup, [1,1,3,5,5,5-heptamethyl-3-octadecyltrisiloxane]. The core of the headgroup is the Si-O-Si linkage, which exhibits unique properties. The Si-O bond is significantly shorter (around 1.64 Å) than what would be expected from summing covalent radii, indicating a partial double-bond character. mdpi.com This is often explained by a "back-bonding" interaction, where the p-orbitals of the oxygen atom interact with the d-orbitals of the silicon atom. mdpi.com

Density Functional Theory (DFT) is a common computational method used for these types of calculations. acs.orghydrophobe.org DFT studies on similar alkylsiloxanes have analyzed their minimum energy configurations, revealing how the long alkyl chains orient themselves and how intramolecular interactions, such as weak hydrogen bonds, can occur. acs.orgnih.gov For stearyl trisiloxane, these calculations can predict the most stable three-dimensional structure and provide values for key quantum chemical parameters, as detailed in the table below.

| Quantum Chemical Parameter | Significance for Stearyl Trisiloxane |

| E_HOMO (Energy of HOMO) | Indicates the molecule's ability to donate electrons. A higher E_HOMO suggests greater reactivity towards electrophiles. psu.edu |

| E_LUMO (Energy of LUMO) | Indicates the molecule's ability to accept electrons. A lower E_LUMO suggests greater reactivity towards nucleophiles. psu.edu |

| HOMO-LUMO Energy Gap (ΔE) | Represents the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. psu.edu |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. psu.edu |

| Mulliken Partial Charges | Describes the charge distribution on each atom, highlighting the polar Si-O bonds and the non-polar hydrocarbon tail. mdpi.com |

This table describes theoretical parameters that can be calculated for stearyl trisiloxane using quantum chemical methods to predict its reactivity and electronic properties.

Computational chemistry is instrumental in analyzing the reaction mechanisms involved in the synthesis of stearyl trisiloxane. hydrophobe.org The most common and industrially significant method for creating the Si-C bond in such molecules is the hydrosilylation reaction. mdpi.comtaylorandfrancis.com This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, most often platinum-based catalysts like Karstedt's catalyst. mdpi.compsu.edumdpi.com

The synthesis of stearyl trisiloxane would involve the reaction between an α-olefin, 1-octadecene (B91540), and a trisiloxane containing a reactive Si-H group, such as 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769).

A widely accepted mechanism for this process is the Chalk-Harrod mechanism. mdpi.comlibretexts.org Computational studies using methods like DFT have been employed to investigate the energetics of this catalytic cycle. psu.eduethz.ch The key steps predicted and analyzed by these models are:

Oxidative Addition: The Si-H bond of the trisiloxane adds to the low-valent platinum catalyst. mdpi.comlibretexts.org

Olefin Coordination: The 1-octadecene molecule coordinates to the platinum center. mdpi.comlibretexts.org

Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and determines the regioselectivity (i.e., whether the silicon attaches to the first or second carbon of the double bond). mdpi.com

Reductive Elimination: The final stearyl trisiloxane product is eliminated from the platinum center, regenerating the catalyst for the next cycle. mdpi.comlibretexts.org

First-principle quantum mechanical calculations have provided quantitative estimates for the reaction energies and activation barriers for these steps in similar systems, confirming that the reaction proceeds readily at moderate temperatures. psu.edu More recent computational studies have also explored alternative mechanisms, such as those involving metal(oid) clusters, which may better explain the observed regioselectivity in some cases by decreasing the energy of the transition state compared to the classical Chalk-Harrod pathway. ethz.ch These theoretical models are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of functionalized silicones. tum.de

Electronic Structure Calculations and Molecular Orbital Theory

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. openaccessjournals.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes that are not accessible to static quantum chemical calculations.

Stearyl trisiloxane is an amphiphilic molecule, meaning it has both a water-repelling (hydrophobic) stearyl tail and a water-attracting (hydrophilic) polar trisiloxane head. This structure makes it surface-active, and MD simulations are an ideal tool to study its behavior at interfaces, such as air-water or oil-water. acs.orgresearchgate.netmdpi.com

In a typical simulation, a model system is constructed, for instance, with a layer of stearyl trisiloxane molecules placed at the interface between a box of water and a box of air or an immiscible oil. mdpi.com The simulation then tracks the trajectory of every atom, providing a detailed picture of the molecular arrangement. Such simulations on related siloxane and hydrocarbon surfactants have revealed key insights applicable to stearyl trisiloxane: acs.orgresearchgate.net

Molecular Orientation: The molecules orient themselves with the long, non-polar stearyl tail extending into the non-polar phase (air or oil) and the more polar trisiloxane headgroup interacting with the water phase.

Interfacial Thickness: The presence of the surfactant monolayer alters the properties of the interface, and simulations can quantify the thickness of the interfacial region. researchgate.netmdpi.com

Surface Packing: Simulations can determine the area per molecule at the interface, which is related to the surface tension of the system.

Interactions with Water: MD studies show that surfactant headgroups strongly influence the structure and mobility of adjacent water molecules. acs.org The polar Si-O bonds of the trisiloxane headgroup would be expected to form hydrogen bonds with water, affecting the water's translational and rotational motion near the interface. acs.org

These simulations provide a molecular-level understanding of how stearyl trisiloxane functions as a surfactant, emulsifier, or surface-modifying agent.

In bulk solutions, surfactant molecules above a certain concentration, known as the critical micelle concentration (CMC), spontaneously form organized structures called aggregates. nih.gov MD simulations can model this self-assembly process for stearyl trisiloxane. nih.gov Studies on other trisiloxane-based surfactants have shown they can self-assemble into various aggregates, such as spherical or cylindrical micelles and vesicles. nih.govacs.org

By simulating a system of many stearyl trisiloxane molecules in a solvent like water, researchers can observe their aggregation behavior. These simulations can predict:

Aggregate Morphology: The likely shape and size of the aggregates formed (e.g., spherical micelles with a hydrophobic core of stearyl chains and a hydrophilic corona of trisiloxane headgroups).

Thermodynamics of Micellization: The driving forces for aggregation, which for surfactants is typically the hydrophobic effect that drives the non-polar tails to minimize contact with water.

Intermolecular Interactions: The specific interactions, such as van der Waals forces between the stearyl chains and π-π stacking if aromatic groups were present, that stabilize the aggregates. nih.gov

These computational models help in understanding how the unique structure of stearyl trisiloxane—combining a bulky, flexible siloxane unit with a long hydrocarbon tail—influences its self-assembly, which is crucial for its application in areas like formulations and delivery systems. acs.org

Simulation of Interfacial Phenomena and Molecular Interactions at Surfaces

Structure-Activity Relationship (SAR) Predictions using Computational Models

Structure-Activity Relationship (SAR) modeling is a computational approach used to establish a connection between the chemical structure of a molecule and its biological activity or a specific physicochemical property. collaborativedrug.comnih.gov For a compound like stearyl trisiloxane, SAR models can be developed to predict its performance in various applications without the need for extensive experimental testing. researchgate.net

The process involves several steps:

Data Collection: A dataset of molecules with known structures and measured activities (e.g., surface tension reduction, emulsification efficiency, skin irritation potential) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can represent various aspects of the molecule's structure and properties:

Topological descriptors: Based on the 2D graph of the molecule (e.g., branching, connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), molar refractivity, and polarizability. nih.gov

Quantum chemical descriptors: Like HOMO/LUMO energies and partial atomic charges, as described earlier. psu.edu

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, artificial neural networks) are used to build a mathematical model that correlates the descriptors with the activity. researchgate.netrsc.org

For stearyl trisiloxane and related silicone surfactants, SAR and Quantitative Structure-Activity Relationship (QSAR) models can be used to predict key performance indicators. For example, a study on trisiloxane surfactants discussed the structure-activity relationship between their molecular structure and foaming performance. researchgate.net A hypothetical SAR model for a series of alkyl trisiloxanes could predict properties like their critical micelle concentration (CMC) or their ability to lower surface tension based on descriptors like the length of the alkyl chain, the degree of branching, and the polarity of the headgroup. researchgate.net Such models are valuable tools for the rational design of new molecules with optimized properties for specific industrial applications. nih.gov

Development of Novel Computational Methodologies for Organosilicon Compounds

The unique chemical properties and molecular architecture of organosilicon compounds, such as stearyl trisiloxane, present distinct challenges for theoretical and computational chemistry. The presence of silicon, with its d-orbitals and different electronegativity compared to carbon, necessitates the development and refinement of computational methodologies that can accurately model the behavior of these molecules. Tremendous progress in computational techniques has been instrumental in advancing the field of organosilicon chemistry. mdpi-res.commdpi.comle.ac.uk

A significant area of development has been in creating new force fields and refining existing ones to better accommodate organosilicon compounds. For instance, new Amber-compatible organosilane force fields have been developed to improve the accuracy of molecular mechanics simulations. rsc.org These force fields are crucial for studying large, flexible molecules like stearyl trisiloxane, where the long alkyl chain and the siloxane backbone require accurate parameterization to simulate their conformational dynamics.

Quantum mechanical methods, particularly Density Functional Theory (DFT), have also been pivotal. acs.org These methods are used for detailed electronic structure calculations, helping to elucidate reaction mechanisms, bonding, and the electronic properties of organosilicon compounds. mdpi-res.commdpi.comle.ac.uk For example, computational chemistry has been used to design asymmetric ligands for the synthesis of organosilicon compounds. chemistry.or.jp However, a major challenge lies in applying these computationally intensive methods to large molecules. frontiersin.org

To address the complexity and size of molecules like stearyl trisiloxane, multi-scale modeling approaches are being developed. These methods combine the accuracy of quantum mechanics for the reactive or core part of the molecule (e.g., the trisiloxane headgroup) with the efficiency of molecular mechanics for the less reactive parts (e.g., the stearyl tail). This hybrid approach allows for the study of large systems without prohibitive computational cost.

Another frontier is the development of quantitative structure-property relationship (QSPR) models. researchgate.net These statistical models correlate the chemical structure with physical, chemical, or biological activity. For organosilicon compounds, QSPR models have been developed to predict properties like the net heat of combustion and the condensed phase heat of formation. researchgate.net Such models are valuable for screening and predicting the properties of new organosilicon compounds before they are synthesized. The development of these models relies on high-quality experimental data for training and validation. europa.eu

Furthermore, advances in computer science are directly impacting the field. The development of domain-specific compilers and programming languages, such as COMET for tensor contractions, is accelerating computational chemistry simulations. arxiv.org These advancements in high-performance computing are essential for tackling the complex calculations required for large and intricate organosilicon molecules. acs.org

The table below summarizes some of the key computational methodologies and their applications in the study of organosilicon compounds.

| Computational Methodology | Application in Organosilicon Chemistry | Relevance for Stearyl Trisiloxane |

| Force Field Development | Creation of Amber-compatible organosilane force fields. rsc.org | Accurate simulation of the conformational flexibility of the long alkyl chain and siloxane backbone. |

| Density Functional Theory (DFT) | Elucidation of electronic structure, bonding, and reaction mechanisms. acs.org | Understanding the reactivity and interfacial properties of the trisiloxane headgroup. |

| Multi-scale Modeling (QM/MM) | Combining quantum mechanics and molecular mechanics to study large systems. | Efficiently modeling the entire stearyl trisiloxane molecule by treating the head and tail with different levels of theory. |

| QSPR Models | Predicting physical and chemical properties. researchgate.net | Estimating properties like surface tension and spreading behavior without synthesis and measurement. |

| High-Performance Computing | Accelerating complex computational chemistry calculations. acs.org | Enabling longer and more complex simulations to study dynamic processes like self-assembly. |

The ongoing development of these novel computational methodologies is crucial for deepening our understanding of stearyl trisiloxane and other complex organosilicon compounds, paving the way for the rational design of new materials with tailored properties.

Environmental Fate and Degradation Mechanisms of Stearyl Trisiloxane Academic Perspective

Mechanisms of Hydrolytic Degradation

The primary abiotic degradation pathway for stearyl trisiloxane in aqueous environments is hydrolysis. This process involves the cleavage of the siloxane (Si-O-Si) bonds by water. The reaction is catalyzed by both acids and bases, making its rate highly dependent on the pH of the surrounding medium. dtic.mil The general mechanism involves the conversion of a siloxane structure into two silanol (B1196071) (Si-OH) groups:

≡Si-O-Si≡ + H₂O ⇌ ≡Si-OH + HO-Si≡ dtic.mil

This reaction is typically very slow in a neutral pH range of approximately 6 to 8 but accelerates significantly under acidic or alkaline conditions. dtic.mil Trisiloxane surfactants, as a class, are known to be particularly susceptible to hydrolysis compared to longer-chain dimethicone copolyols. scientificspectator.com Their compact structure makes the siloxane backbone more prone to hydrolytic attack. scientificspectator.com

Studies on trisiloxane copolyols indicate a very narrow pH window for optimal stability, generally between 6.5 and 7.5. scientificspectator.com Outside of this range, decomposition can be rapid. google.comgoogle.com For instance, the hydrolytic stability of a representative PEG-5/PPG-3 dimethicone trisiloxane was observed to decrease sharply at pH levels of 5 and 9.

The table below, based on data for a representative trisiloxane surfactant, illustrates the impact of pH on hydrolytic stability.

Table 1: Hydrolytic Stability of a Representative Trisiloxane Surfactant at Various pH Levels

| pH Level | Time to Reach 95% Unhydrolyzed | Time to Reach 80% Unhydrolyzed |

|---|---|---|

| 5.0 | 1.3 days | 4.3 days |

| 7.0 | > 1 year | > 1 year |

| 9.0 | 2.0 days | 6.5 days |

Data derived from studies on a PEG-5/PPG-3 Dimethicone trisiloxane at 1.0% concentration. Source: scientificspectator.com

The ultimate degradation products from the hydrolysis of stearyl trisiloxane are expected to be smaller, more water-soluble silanols. Based on related siloxane compounds, these would include intermediate products like 1,1,1,3,5,5,5-heptamethyltrisiloxanol and final products such as trimethylsilanol (B90980) and dimethylsilanediol (B41321). europa.eumst.dk

Biotic and Enzymatic Degradation Pathways

Biotic degradation involves the breakdown of a chemical substance by living organisms, primarily microorganisms, through enzymatic processes. encyclopedia.pubup.pt For large polymers like siloxanes, biodegradation is generally a very slow process. mst.dkmst.dk Available data on analogous siloxanes suggest that they are not readily biodegradable. service.gov.uk

The degradation process is often initiated by abiotic mechanisms, such as hydrolysis, which break the polymer into smaller, more bioavailable fragments. encyclopedia.pub Microorganisms can then act on these degradation products. The enzymatic degradation of polymers typically occurs in two stages: the adsorption of extracellular enzymes onto the polymer's surface, followed by the hydrolytic cleavage of chemical bonds. frontiersin.org The resulting smaller oligomers or monomers can then be transported into the microbial cells for further metabolism. frontiersin.org

In the context of stearyl trisiloxane, direct enzymatic attack on the intact molecule is considered unlikely to be a significant environmental fate process. The primary biotic process would involve the slow degradation of its hydrolysis products. For example, dimethylsilanediol (DMSD), a likely final hydrolysis product of many siloxanes, is known to be biodegradable, but the reaction is slow, with half-lives in soil estimated to be in the range of years. mst.dk There is no specific evidence found for direct enzymatic desaturation or degradation of the stearyl group in the context of the intact stearyl trisiloxane molecule.

Photolytic Decomposition Processes

Photolytic decomposition, or photolysis, is a degradation process initiated by the absorption of light energy, typically from the ultraviolet (UV) portion of the solar spectrum. up.pt Polysiloxanes can undergo photolysis upon irradiation with UV light, leading to the generation of reactive intermediates and the formation of shorter-chain compounds. researchgate.net

Applied to stearyl trisiloxane, a similar mechanism could potentially occur. The absorption of UV energy could lead to the cleavage of the Si-C bond connecting the stearyl group to the trisiloxane backbone or the cleavage of C-C or C-H bonds within the long alkyl chain. The high thermostability of siloxane polymers suggests that photolysis, rather than thermolysis, would be the more relevant decomposition pathway under typical environmental temperatures. lippertt.ch

Chemical Transformations in Environmental Compartments (e.g., Soil, Aquatic Systems)

The fate and transformation of stearyl trisiloxane in the environment are governed by its physical-chemical properties and the degradation mechanisms described above. As a non-volatile silicone fluid, it is expected to partition primarily to wastewater if released from consumer products. mst.dk In wastewater treatment plants, siloxanes strongly associate with sludge due to their low water solubility. mst.dkdowntoearth.org.in This sludge may then be incinerated, landfilled, or applied to agricultural soils, transferring the compound to the terrestrial environment. mst.dk

In Aquatic Systems: In water, the dominant transformation process for stearyl trisiloxane is hydrolysis. dtic.mil The rate is slow at neutral pH but increases in more acidic or alkaline waters. scientificspectator.comservice.gov.uk The molecule will likely partition from the water column to sediment over time. The ultimate hydrolysis products are water-soluble silanols, such as dimethylsilanediol. mst.dk